molecular formula C7H8BrN3S B1225378 N-(4-Bromophenyl)hydrazinecarbothioamide CAS No. 2646-31-3

N-(4-Bromophenyl)hydrazinecarbothioamide

Cat. No. B1225378
CAS RN: 2646-31-3
M. Wt: 246.13 g/mol
InChI Key: ACKSCWQUPJXVIC-UHFFFAOYSA-N
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Description

"N-(4-Bromophenyl)hydrazinecarbothioamide" is a compound that belongs to the class of hydrazinecarbothioamides, which have been studied for various biological activities and interactions with enzymes such as tyrosinase, as well as for their potential in creating fluorescent probes and in materials science. These compounds are synthesized through reactions involving phenylhydrazine and isothiocyanates, among other methods (Sousa-Pereira et al., 2018).

Synthesis Analysis

The synthesis of N-aryl-2-phenyl-hydrazinecarbothioamides, including derivatives similar to "this compound," involves the reaction of phenylhydrazine with isothiocyanates. Techniques such as stirring at room temperature, microwave irradiation, and mechanochemical grinding have been employed, with quantitative yields reported for the latter technique (Sousa-Pereira et al., 2018).

Molecular Structure Analysis

The molecular structure of hydrazinecarbothioamides has been elucidated through techniques such as NMR, X-ray diffraction, and molecular docking studies. These analyses reveal detailed insights into the molecular interactions, conformation, and binding properties with biological targets (Sivajeyanthi et al., 2017).

Chemical Reactions and Properties

Hydrazinecarbothioamides undergo various chemical reactions, leading to the formation of heterocyclic rings, and exhibit interactions with enzymes such as tyrosinase. Their reactivity can be tailored to target specific biological functions, making them versatile scaffolds in medicinal chemistry (Aly et al., 2018).

Physical Properties Analysis

The physical properties of hydrazinecarbothioamides, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. These properties are often investigated through crystallography and spectroscopic methods to understand their stability and reactivity under different conditions (Lalvani et al., 2021).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds, such as their reactivity with different chemical reagents, ability to form complexes with metals, and their potential as catalysts or inhibitors, have been a subject of research. These studies aim to explore the potential applications of these compounds in chemistry and biology (Tarai & Baruah, 2018).

Scientific Research Applications

Anticonvulsant Applications

N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives have been explored for their potential anticonvulsant activities. For instance, research by Tripathi et al. (2012) and Nevagi et al. (2014) demonstrated that certain derivatives of this compound exhibited significant anticonvulsant properties in various seizure models, such as MES, scMET, and 6 Hz models, with minimal neurotoxicity. These studies also highlighted the compound's promising binding properties with molecular targets related to epilepsy, like glutamate and GABA receptors (Tripathi et al., 2012); (Nevagi et al., 2014).

Antioxidant Activity

Research by Bărbuceanu et al. (2014) on hydrazinecarbothioamides, including derivatives of this compound, indicated excellent antioxidant activities. The study utilized the DPPH method to assess the antioxidant properties of these compounds (Bărbuceanu et al., 2014).

DNA Binding and Antimicrobial Properties

The compound's potential for DNA binding and antimicrobial properties was explored by Farghaly et al. (2020). Their study showed that certain derivatives could interact with SS-DNA and exhibited antimicrobial and anti-cancer activities against various microbes and cancer cells (Farghaly et al., 2020).

Fluorescence Imaging and Environmental Applications

Zhu et al. (2019) investigated a ratiometric fluorescent probe for detecting hydrazine, utilizing a derivative with a 4-bromobutyryl group. This study underscored the compound's low cytotoxicity and suitability for fluorescence imaging in biological samples (Zhu et al., 2019).

Corrosion Inhibition

Ebenso et al. (2010) examined the efficiency of thiosemicarbazides, including this compound derivatives, as corrosion inhibitors for mild steel in acidic solutions. The study suggested these compounds' potential in corrosion prevention applications (Ebenso et al., 2010).

Mechanism of Action

Target of Action

N-(4-Bromophenyl)hydrazinecarbothioamide, also known as 4-(4-Bromophenyl)-3-thiosemicarbazide, is recognized for its diverse biological activities . The compound’s primary targets are the enzymes PI3K, AKT1, and mTOR . These enzymes play a crucial role in cell survival, growth, and proliferation .

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the PI3K/Akt/mTOR signaling pathway, leading to changes in cell survival and growth .

Biochemical Pathways

The compound affects the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell survival, growth, and proliferation . By inhibiting this pathway, the compound can induce apoptosis (cell death) and cause cell cycle arrest .

Pharmacokinetics

The druggability of the newly synthesized thiosemicarbazide derivatives, which include this compound, has been assessed, demonstrating optimal physicochemical properties . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

The compound exhibits potent antioxidant, anticancer, and antimicrobial activities . It has shown significant effects in inhibiting tumor survival, inducing apoptosis, and causing cell cycle arrest in MCF-7 cell lines . Furthermore, it has demonstrated significant antimicrobial activities against S. aureus and E. coli, and antifungal effect against C. albicans .

properties

IUPAC Name

1-amino-3-(4-bromophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3S/c8-5-1-3-6(4-2-5)10-7(12)11-9/h1-4H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKSCWQUPJXVIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181056
Record name 4-(4-Bromophenyl)thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2646-31-3
Record name 4-(4-Bromophenyl)thiosemicarbazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Bromophenyl)thiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2646-31-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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